![molecular formula C29H46O3 B14264002 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal CAS No. 189124-21-8](/img/structure/B14264002.png)
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is an organic compound characterized by the presence of a phenyl ring substituted with two decyloxy groups and a prop-2-ynal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide to introduce the decyloxy groups. This is followed by a Sonogashira coupling reaction with propargyl bromide to form the prop-2-ynal moiety. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynoic acid
Reduction: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynol
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives
Aplicaciones Científicas De Investigación
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the prop-2-ynal moiety allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- (2E)-3-[3,4-bis(decyloxy)phenyl]-1-(4-tert-butylphenyl)prop-2-ene-1-thione
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is unique due to the presence of both decyloxy groups and the prop-2-ynal moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these features. The compound’s ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propiedades
Número CAS |
189124-21-8 |
|---|---|
Fórmula molecular |
C29H46O3 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
3-(3,4-didecoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C29H46O3/c1-3-5-7-9-11-13-15-17-24-31-28-22-21-27(20-19-23-30)26-29(28)32-25-18-16-14-12-10-8-6-4-2/h21-23,26H,3-18,24-25H2,1-2H3 |
Clave InChI |
FXZAZADMPKWTJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C#CC=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


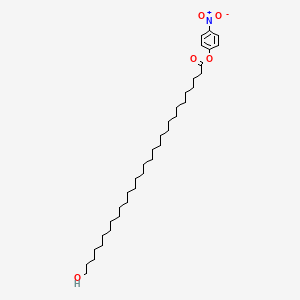
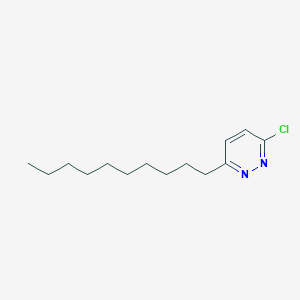
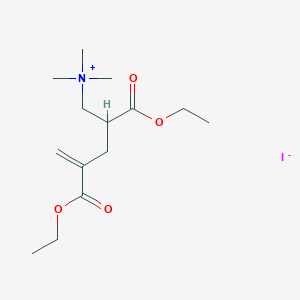
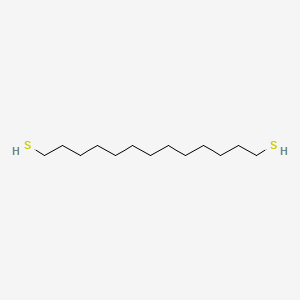
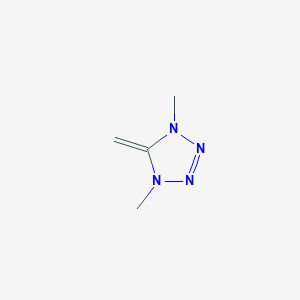
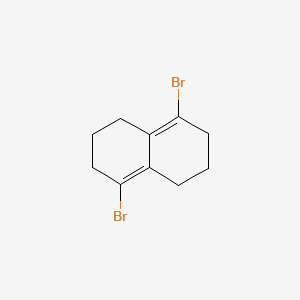


![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
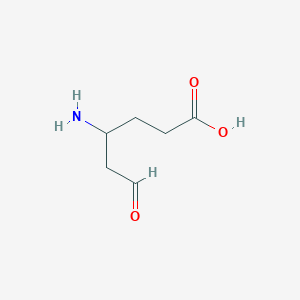
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
